

A Comparative Guide to First-Principles Calculations of the FeSb₂ Band Structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Iron antimonide*

CAS No.: *12022-92-3*

Cat. No.: *B087878*

[Get Quote](#)

Iron diantimonide (FeSb₂) has garnered significant research interest due to its unusual electronic and thermoelectric properties, most notably a colossal Seebeck coefficient at low temperatures.^[1] Understanding the electronic band structure of FeSb₂ is crucial for elucidating the origin of these properties. First-principles calculations based on density functional theory (DFT) are powerful tools for this purpose; however, the results can be highly dependent on the chosen computational methodology. This guide provides a comparative overview of various first-principles calculations of the FeSb₂ band structure and contrasts them with available experimental data.

Theoretical Calculations: A Comparative Overview

First-principles calculations of FeSb₂ have employed various approximations for the exchange-correlation functional, leading to different predictions of its electronic ground state. The choice of functional is critical, as it significantly influences the calculated band gap.

A summary of the calculated electronic properties of FeSb₂ from different theoretical studies is presented in the table below.

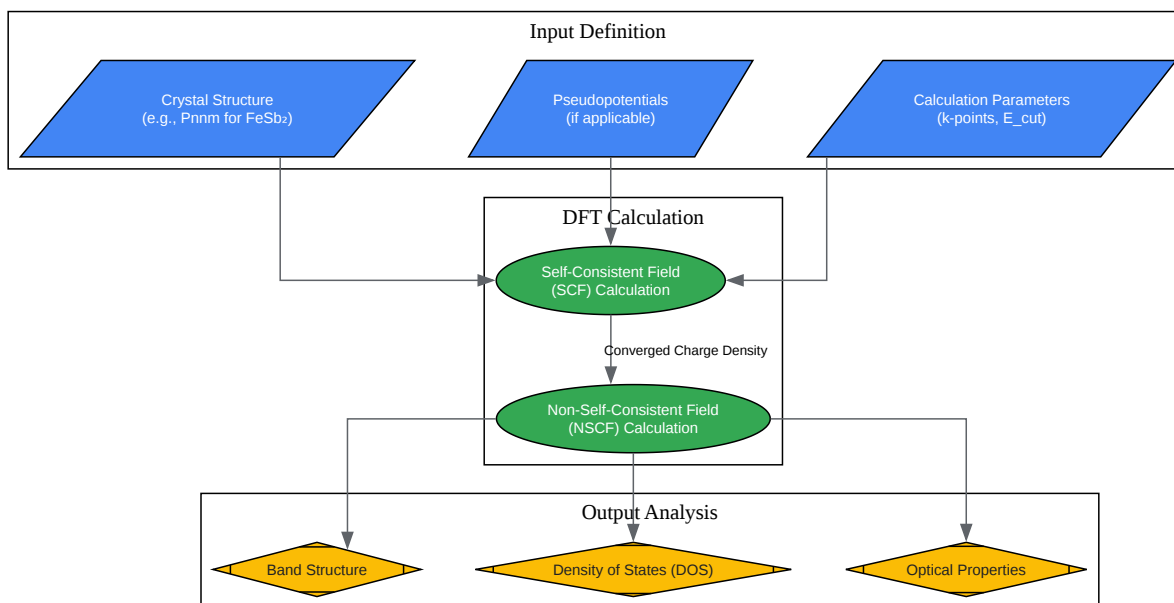
Method	Predicted Band Gap (eV)	Character	Reference
LDA	~0.3	Narrow-gap Semiconductor	[2]
LDA	Small hole-pocket at R point	Semimetal	[3]
GGA	-	Semimetal	[4]
mBJ	0.248	Indirect Semiconductor	[3]
TB-mBJ	0.278	Semiconductor	[4]
LDA+U (U=2.6 eV)	Energetically degenerate magnetic and semiconducting solutions	Nearly ferromagnetic small gap semiconductor	[3]

As the table illustrates, calculations using the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) tend to predict FeSb₂ as a semimetal or a semiconductor with a very small band gap.[2][3][4] In contrast, methods that incorporate more advanced exchange-correlation functionals, such as the modified Becke-Johnson (mBJ) and Tran-Blaha modified Becke-Johnson (TB-mBJ), predict a semiconducting character with a distinct band gap.[3][4] The inclusion of on-site Coulomb repulsion (LDA+U) suggests that FeSb₂ could be a nearly ferromagnetic small gap semiconductor.[3]

Computational Protocols

The first-principles calculations cited in this guide generally follow a standard workflow. The calculations are typically performed using all-electron methods like the Full Potential Linearized Augmented Plane Wave (FP-LAPW) method, as implemented in codes such as WIEN2k, or pseudopotential-based methods as in QUANTUM-ESPRESSO.[4][5]

A generalized workflow for these calculations is depicted below:



[Click to download full resolution via product page](#)

A generalized workflow for first-principles band structure calculations.

The process begins with defining the crystal structure of FeSb_2 , which has an orthorhombic Pnm space group.[6] Key calculation parameters such as the k-point mesh for Brillouin zone integration and the plane-wave energy cutoff are specified. A self-consistent field (SCF) calculation is first performed to obtain the ground-state electronic charge density. This is followed by a non-self-consistent field (NSCF) calculation on a denser k-point mesh to compute the electronic band structure, density of states (DOS), and other properties like optical spectra.

Comparison with Experimental Data

Experimental studies on FeSb₂ have revealed a complex electronic behavior that challenges theoretical predictions. The material exhibits a metal-insulator transition with decreasing temperature.[6] Below approximately 6 K, a saturation in resistivity is observed, which has been attributed to the presence of metallic surface states.[7]

The following table compares the theoretically calculated band gaps with experimentally determined values.

Experimental Method	Measured Gap (meV)	Reference
Optical Spectroscopy	76 - 130	[8][9]
Electrical Transport	4 - 36 (anisotropic, multiple gaps)	[8][9]
Angle-Resolved Photoemission Spectroscopy (ARPES)	~25 (activation gap)	[7]

The experimental results indicate that FeSb₂ is a narrow-gap semiconductor.[10] However, the measured gap values vary depending on the experimental technique. Optical measurements suggest a larger gap compared to transport measurements, which reveal multiple, smaller activation gaps.[8][9] ARPES measurements have provided evidence for an activation gap of about 25 meV and have also revealed the presence of metallic surface states, suggesting that FeSb₂ could be a correlated topological Kondo insulator candidate.[7]

Experimental Protocols

A brief description of the key experimental techniques used to probe the electronic structure of FeSb₂ is provided below:

- **Optical Spectroscopy:** This technique measures the interaction of light with the material to determine its optical constants. In the context of FeSb₂, infrared spectroscopy has been used to measure the optical conductivity.[6] By analyzing the frequency dependence of the optical conductivity, an estimate of the band gap can be obtained. The measurements are typically performed on single crystals over a range of temperatures.

- **Electrical Transport Measurements:** These measurements, including resistivity and Hall effect, probe the response of the material to an applied electric and/or magnetic field. The temperature dependence of the resistivity can be used to extract activation energies, which are related to the band gap.[7] These measurements are also crucial for determining carrier concentration and mobility.
- **Angle-Resolved Photoemission Spectroscopy (ARPES):** ARPES is a powerful technique that directly maps the electronic band structure of a material. It involves illuminating a sample with high-energy photons and measuring the kinetic energy and emission angle of the ejected photoelectrons. By conserving energy and momentum, the binding energy and momentum of the electrons within the solid can be determined. For FeSb₂, ARPES has been used to study the (010) cleavage plane, revealing both bulk and surface electronic states.[7]

Conclusion

First-principles calculations of the FeSb₂ band structure are sensitive to the choice of the exchange-correlation functional. While simpler approximations like GGA predict a semimetallic state, more advanced functionals like mBJ correctly capture the semiconducting nature observed in experiments. However, a quantitative agreement between theoretical and experimental band gaps remains a challenge. The discrepancy likely arises from strong electron correlation effects present in FeSb₂, which are not fully accounted for in standard DFT approaches. The presence of metallic surface states further complicates the picture, highlighting the need for theoretical models that can capture both the bulk and surface electronic properties of this intriguing material. Future work combining advanced theoretical methods with detailed experimental studies will be crucial for a complete understanding of the electronic structure of FeSb₂ and the origins of its remarkable thermoelectric properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Structural, electronic and optical properties of FeSb₂ | IEEE Conference Publication | IEEE Xplore \[ieeexplore.ieee.org\]](#)
- [5. arxiv.org \[arxiv.org\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. pnas.org \[pnas.org\]](#)
- [8. Prediction of unconventional magnetism in doped FeSb₂ - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. pnas.org \[pnas.org\]](#)
- [10. Narrow band gap and enhanced thermoelectricity in FeSb₂ - Dalton Transactions \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [To cite this document: BenchChem. \[A Comparative Guide to First-Principles Calculations of the FeSb₂ Band Structure\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b087878/docs#a-comparative-guide-to-first-principles-calculations-of-the-fesb-band-structure\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)